1,2-Diethoxy-3-fluorobenzene
Overview
Description
1,2-Diethoxy-3-fluorobenzene is a chemical compound with the molecular formula C10H13FO2 . It belongs to the family of fluoroaromatic compounds.
Synthesis Analysis
The synthesis of this compound involves a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate . The ortho and para isomers obtained from this process are separated in an industrially feasible way . Another method involves a reaction between 2,3-dibromo-1,4-difluorobenzene and diethyl oxalate.Molecular Structure Analysis
The molecular weight of this compound is 184.207 Da . Its structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) .Scientific Research Applications
Covalent Organic Frameworks (COFs)
One significant application of related chemical structures to 1,2-Diethoxy-3-fluorobenzene is in the development of Covalent Organic Frameworks (COFs). For instance, the condensation of 2,5-diethoxyterephthalohydrazide with tri-formylbenzene derivatives yields COF-42 and COF-43. These COFs are characterized by their high crystallinity, excellent chemical and thermal stability, and permanent porosity, demonstrating the potential for creating porous materials with specified functionalities for various applications (Uribe-Romo et al., 2011).
Fluorogenic Aldehydes for Monitoring Reactions
Another application is the use of fluorogenic aldehydes bearing 1,2,3-triazole moieties for monitoring the progress of aldol reactions. This novel type of fluorogenic aldehyde increases fluorescence in response to the reaction's progress, providing a valuable tool for real-time monitoring of chemical reactions and screening of aldol catalysts (Guo & Tanaka, 2009).
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, such as this compound, play a crucial role in organometallic chemistry and catalysis. These compounds serve as solvents or ligands in transition-metal-based catalysis due to their weak π-electron donating ability and chemical inertness, enhancing the efficiency of various organometallic reactions and catalytic processes (Pike et al., 2017).
Environmental Degradation Studies
Research on the degradation of fluorinated compounds, including derivatives similar to this compound, is critical for environmental science. Studies on microbial strains capable of degrading fluorobenzene and difluorobenzenes underline the importance of identifying and utilizing microorganisms for the biodegradation of fluorinated environmental pollutants (Moreira et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Diethoxy-3-fluorobenzene is a chemical compound often used in organic synthesis and scientific research as an intermediate or catalyst . The primary targets of this compound are the organic molecules that it interacts with during these processes.
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules in synthesis reactions. It can participate in fluorination reactions and etherification reactions . The compound’s fluorine atom and ether groups can interact with other molecules, leading to changes in their structure and properties.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the context of its use. In organic synthesis, it can participate in various reactions, influencing the pathways of these reactions . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use in specific reactions. In organic synthesis, it can contribute to the formation of new compounds with diverse properties . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature, sealed, and dry to maintain its stability . It should also be handled carefully to avoid contact with skin, eyes, and respiratory tract, and to prevent accidental reactions with oxidizing agents and high temperatures .
Properties
IUPAC Name |
1,2-diethoxy-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFDHFMNGZBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625767 | |
Record name | 1,2-Diethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226555-35-7 | |
Record name | 1,2-Diethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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